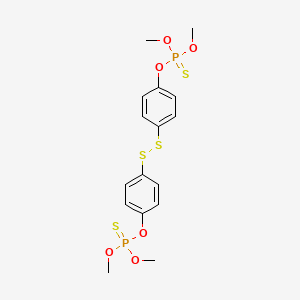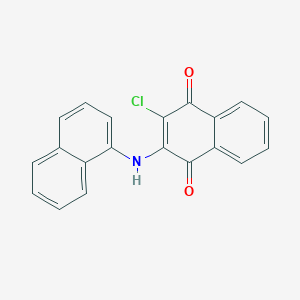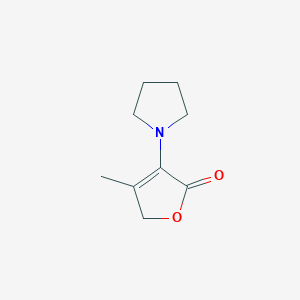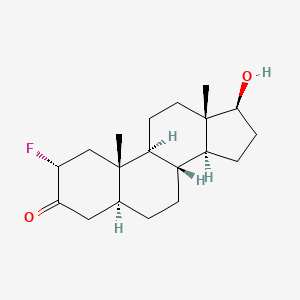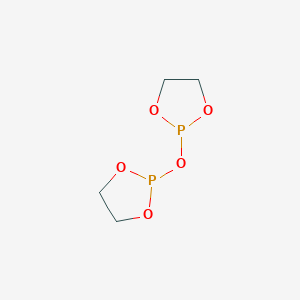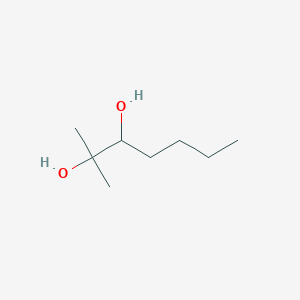
2-Methylheptandiol-2.3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylheptandiol-23 is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptandiol-2.3 can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-Methylheptanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method involves the reduction of 2-Methylheptanoic acid using lithium aluminum hydride (LiAlH4) as a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Methylheptandiol-2.3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2-Methylheptanone or 2-Methylheptanoic acid.
Reduction: 2-Methylheptane.
Substitution: 2-Methylheptyl chloride or 2-Methylheptyl bromide.
科学的研究の応用
2-Methylheptandiol-2.3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of plasticizers, lubricants, and surfactants due to its chemical stability and compatibility with various materials.
作用機序
The mechanism of action of 2-Methylheptandiol-2.3 depends on its specific application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
類似化合物との比較
2-Methylheptandiol-2.3 can be compared with other similar diols, such as 1,2-hexanediol and 1,2-octanediol. While these compounds share similar chemical properties, this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical characteristics. For example, its branched structure may result in different reactivity and solubility compared to linear diols.
List of Similar Compounds
- 1,2-Hexanediol
- 1,2-Octanediol
- 2-Methyl-1,3-propanediol
- 2,3-Butanediol
特性
分子式 |
C8H18O2 |
|---|---|
分子量 |
146.23 g/mol |
IUPAC名 |
2-methylheptane-2,3-diol |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-7(9)8(2,3)10/h7,9-10H,4-6H2,1-3H3 |
InChIキー |
GPAKPLDUZKETOZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)
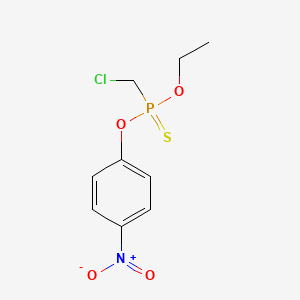
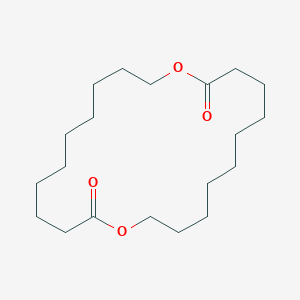
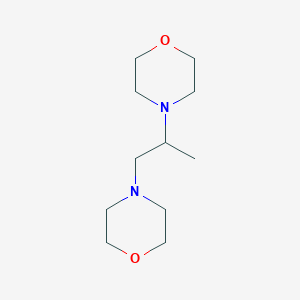
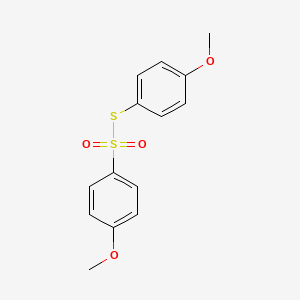
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
